molecular formula C11H15N3 B1479946 6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098133-58-3

6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1479946
CAS No.: 2098133-58-3
M. Wt: 189.26 g/mol
InChI Key: MRHMWKXHRHZHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C11H15N3 and its molecular weight is 189.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . It also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For instance, this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA or RNA, and interfere with their normal function. This binding can lead to the inhibition of enzyme activity, such as topoisomerase, which is essential for DNA replication and transcription. Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors or other signaling molecules, leading to changes in gene expression and cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, which can be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . For example, the compound can inhibit the activity of enzymes involved in glycolysis or the citric acid cycle, thereby influencing cellular energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, this compound may be transported into the nucleus, where it can exert its effects on gene expression . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular energy production and apoptosis . The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

6-cyclopropyl-1-propan-2-ylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-8(2)13-5-6-14-11(13)7-10(12-14)9-3-4-9/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHMWKXHRHZHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN2C1=CC(=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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